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2,3-dihydroxypentanoic acid

Enzymology Branched-chain amino acid biosynthesis Substrate specificity

2,3-Dihydroxypentanoic acid (DHVA; CAS 26386-47-0) is supplied as a high-purity (≥95%) analytical reference standard essential for discriminating isobaric hydroxy fatty acid isomers such as 2,3-dihydroxy-2-methylbutanoic acid (CAS 14868-24-7). Its unbranched C5 backbone enables structure-activity relationship (SAR) studies of dihydroxy-acid dehydratase (DHAD) substrate specificity, while its high water solubility (349 g/L) facilitates concentrated stock preparation without organic co-solvents. Authentic reference material ensures accurate retention time alignment and MS/MS spectral matching in metabolomics workflows.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 26386-47-0
Cat. No. B6589671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroxypentanoic acid
CAS26386-47-0
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCCC(C(C(=O)O)O)O
InChIInChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9/h3-4,6-7H,2H2,1H3,(H,8,9)
InChIKeyCJXCLBPFKGZXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypentanoic Acid (CAS 26386-47-0): Scientific Identity and Core Physicochemical Properties


2,3-Dihydroxypentanoic acid (also known as 2,3-dihydroxyvaleric acid or DHVA; CAS 26386-47-0) is a short-chain hydroxy fatty acid with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol [1]. It belongs to the class of organic compounds known as hydroxy fatty acids and features two hydroxyl groups on adjacent (α and β) carbons of a pentanoic acid backbone [2]. Predicted physicochemical properties include high water solubility (349 g/L) and a logP of -0.87, indicating pronounced hydrophilicity [1]. This compound has been detected in biological matrices including human blood and urine, and has been identified in extracts from purple carrot (Daucus carota ssp. sativus) [3].

2,3-Dihydroxypentanoic Acid: Why Hydroxy Fatty Acid Class Membership Does Not Imply Functional Interchangeability


While 2,3-dihydroxypentanoic acid is formally classified as a hydroxy fatty acid alongside numerous structurally related compounds, substitution based on class membership alone is scientifically unsound. Hydroxy fatty acids exhibit divergent metabolic origins, enzymatic substrate specificities, and biological detection profiles that preclude generic interchangeability. For instance, 2,3-dihydroxypentanoic acid has been detected in specific biological contexts including human serum and urine as well as purple carrot extracts [1], whereas closely related compounds such as 2,3-dihydroxy-2-methylbutanoic acid (CAS 14868-24-7) — which shares the same molecular formula (C5H10O4) and monoisotopic mass — represents a structurally distinct branched-chain isomer with different stereochemical and biochemical properties [2]. Furthermore, enzymatic recognition by dihydroxy-acid dehydratase (EC 4.2.1.9) is highly sensitive to subtle structural variations among 2,3-dihydroxy acid substrates, with documented differences in kinetic parameters across compounds that differ only in carbon chain length or methyl substitution pattern [3]. These structure-specific interactions underscore that functional and analytical outcomes cannot be reliably extrapolated from class-level descriptors alone.

2,3-Dihydroxypentanoic Acid: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Comparators


Comparative Kinetic Substrate Profiling for Dihydroxy-Acid Dehydratase (EC 4.2.1.9): Turnover Number and Catalytic Efficiency

2,3-Dihydroxypentanoic acid (2,3-dihydroxyvaleric acid) can be evaluated against structurally related 2,3-dihydroxy acid substrates of dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9), a key enzyme in branched-chain amino acid biosynthesis. While direct kinetic data for 2,3-dihydroxypentanoic acid with DHAD are not reported in the available literature, class-level inference from documented substrate specificity patterns indicates that chain length and methylation status profoundly affect catalytic turnover. The enzyme exhibits a broad range of turnover numbers (kcat) across substrates: 2,3-dihydroxyisovalerate (the natural valine pathway intermediate) shows kcat values spanning 0.00035 to 75.8 s⁻¹ depending on enzyme source and activation state; (2R,3R)-2,3-dihydroxy-3-methylpentanoate (the isoleucine pathway intermediate) shows kcat values of 8.3 to 12.3 s⁻¹; 2,3-dihydroxybutanoate (a four-carbon analog) shows a kcat of 4.6 s⁻¹; and 3-cyclopropyl-2,3-dihydroxybutanoate shows a kcat of 5.7 s⁻¹ [1]. This wide kinetic range demonstrates that even structurally conservative modifications — such as the presence or absence of a methyl branch at C3 or variation in carbon chain length — produce measurable differences in enzymatic recognition. The unsubstituted, linear five-carbon backbone of 2,3-dihydroxypentanoic acid distinguishes it from both the branched intermediates of valine/isoleucine metabolism and the shorter-chain 2,3-dihydroxybutanoate analogs, with corresponding implications for its behavior as an enzyme substrate or inhibitor in DHAD-dependent pathways [2].

Enzymology Branched-chain amino acid biosynthesis Substrate specificity

Physicochemical Differentiation: Water Solubility and Lipophilicity Versus Structurally Related Hydroxy Fatty Acids

Predicted physicochemical properties provide a quantifiable basis for differentiating 2,3-dihydroxypentanoic acid from structurally related compounds with distinct substitution patterns. The target compound exhibits a predicted water solubility of 349 g/L (ALOGPS algorithm) and a logP of -0.87 [1]. In contrast, (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid) — a branched, methylated hydroxy fatty acid with a different hydroxylation pattern — exhibits a predicted boiling point of 368.7±27.0 °C at 760 mmHg and a vapor pressure of 0.0±1.9 mmHg at 25°C . For 2,3-dihydroxybutanoic acid (the four-carbon analog), predicted properties include a melting point of 81 °C, a boiling point of 358.8±27.0 °C, and a density of 1.413±0.06 g/cm³ . While direct head-to-head solubility comparisons are limited by the availability of experimental data for all comparators, the predicted solubility value of 349 g/L for the target compound establishes a quantitative benchmark that distinguishes it from more lipophilic, methylated derivatives and from shorter-chain homologs with different phase behavior. The presence of two vicinal hydroxyl groups on an unbranched five-carbon chain confers distinct hydrogen-bonding capacity and aqueous compatibility relative to analogs with methyl branching (which increases hydrophobicity) or shorter chain length (which alters crystalline packing) [2].

Physicochemical characterization Solubility Formulation development

Biological Occurrence and Detection Profile: Distinction from Isomeric 2,3-Dihydroxy-2-methylbutanoic Acid

2,3-Dihydroxypentanoic acid has been detected in human blood and urine, and identified in extracts from purple carrot (Daucus carota ssp. sativus) [1]. Notably, its structural isomer 2,3-dihydroxy-2-methylbutanoic acid (CAS 14868-24-7) — which shares the identical molecular formula (C5H10O4) and monoisotopic mass (134.057908808 Da) — is also detected in human blood and urine [2]. The co-occurrence of these isomeric species in the same biological matrices highlights a critical differentiation point: despite identical molecular formula and mass, the two compounds represent distinct chemical entities with different metabolic origins and potentially different biological roles. The target compound (unbranched 2,3-dihydroxypentanoic acid) differs from the branched 2,3-dihydroxy-2-methylbutanoic acid by the position of methyl substitution, which alters the carbon skeleton. This structural distinction necessitates chromatographic separation and independent quantification in metabolomics workflows. The detection of 2,3-dihydroxypentanoic acid in purple carrot extracts further distinguishes it from its branched isomer, for which plant occurrence data are not similarly documented [3].

Metabolomics Biomarker discovery Biological matrix detection

Substrate Preference of Dihydroxy-Acid Dehydratase: Catalytic Efficiency (kcat/Km) Profiling Across 2,3-Dihydroxy Acids

Catalytic efficiency (kcat/Km) data for dihydroxy-acid dehydratase (EC 4.2.1.9) from Sulfolobus solfataricus provides a quantitative framework for understanding how structural modifications among 2,3-dihydroxy acids affect enzyme recognition. The recombinant S. solfataricus DHAD (rSso_DHAD) exhibited the highest activity on 2,3-dihydroxyisovalerate among 17 aldonic acids tested, with a kcat/Km value of 140.3 mM⁻¹ s⁻¹. In comparison, the enzyme displayed a kcat/Km of 20.0 mM⁻¹ s⁻¹ for D-gluconate, representing a 7-fold lower catalytic efficiency [1]. While direct kinetic parameters for 2,3-dihydroxypentanoic acid were not reported in this study, the documented 7-fold difference in kcat/Km between 2,3-dihydroxyisovalerate and D-gluconate illustrates the enzyme's sensitivity to substrate structure. The presence of an α,β-dihydroxy acid motif is necessary but not sufficient for high catalytic efficiency; the specific carbon skeleton (branched vs. linear, chain length, stereochemistry) governs binding affinity and turnover. This class-level inference suggests that the unbranched five-carbon 2,3-dihydroxypentanoic acid would exhibit catalytic efficiency distinct from both the branched natural substrates and the sugar acid D-gluconate, with corresponding implications for its utility as a substrate probe or mechanistic inhibitor in DHAD enzymology [2].

Enzyme kinetics Catalytic efficiency Substrate promiscuity

Kinetic Parameter Divergence: Michaelis Constant (Km) for Mitochondrial Versus Soluble DHAD Isoforms

The Michaelis constant (Km) for dihydroxy-acid dehydratase substrates differs substantially depending on both substrate identity and enzyme isoform (mitochondrial vs. soluble/supernatant fraction). In Neurospora crassa, the mitochondrial DHAD isoform exhibits a Km of 0.85 mM for 2,3-dihydroxyisovalerate, while the soluble isoform exhibits a Km of 1.03 mM for the same substrate — a 21% difference attributable solely to isoform localization [1]. For the longer-chain isoleucine pathway intermediate (2,3-dihydroxy-3-methylpentanoate), the Km values are 2.21 mM (mitochondrial) and 2.16 mM (soluble), representing a 2–3-fold higher Km compared to the valine pathway substrate [2]. The pH optima also differ by substrate: pH 8.2 for 2,3-dihydroxyisovalerate versus pH 7.9 for 2,3-dihydroxy-3-methylpentanoate [2]. These isoform- and substrate-dependent kinetic variations demonstrate that even closely related 2,3-dihydroxy acids exhibit measurably different enzyme recognition parameters. While direct Km data for 2,3-dihydroxypentanoic acid are not available, the documented 2–3-fold Km difference between the valine and isoleucine pathway substrates (which differ only by an additional methylene group in the carbon chain) provides class-level evidence that chain length and branching status are critical determinants of substrate affinity.

Enzyme kinetics Isoform specificity Mitochondrial metabolism

Structural Classification and Chiral Center Differentiation from Hydroxyvaleric Acid Isomers

2,3-Dihydroxypentanoic acid contains two chiral centers at carbons 2 and 3, generating four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S). This stereochemical complexity distinguishes it from mono-hydroxylated valeric acid isomers such as 2-hydroxyvaleric acid (an algal metabolite) and 3-hydroxyvaleric acid (a 5-carbon ketone body produced from odd-chain fatty acid oxidation in the liver) [1]. While 2,3-dihydroxypentanoic acid is likely a hydroxylation derivative of these mono-hydroxy analogs, the presence of two adjacent hydroxyl groups introduces both an additional chiral center and altered hydrogen-bonding capacity that modify molecular recognition by enzymes and analytical detectors [2]. The target compound is formally classified as a hydroxy fatty acid (LMFA01050384 in Lipid Maps) and as a 2,3-dihydroxyvaleric acid (CHEBI:165403 in ChEBI) [3]. This classification as an α,β-dihydroxy acid places it within a distinct structural subclass that exhibits different reactivity (e.g., susceptibility to periodate cleavage at the vicinal diol) and chromatographic behavior compared to mono-hydroxy or non-vicinal dihydroxy analogs. Procurement of the correct stereoisomeric form or defined stereochemical mixture is essential for studies involving chiral recognition, enzymatic stereospecificity, or stereochemical outcome analysis.

Chiral analysis Stereochemistry Analytical standard

2,3-Dihydroxypentanoic Acid: Evidence-Driven Research and Analytical Application Scenarios


Enzymology Studies of Dihydroxy-Acid Dehydratase (EC 4.2.1.9) Substrate Specificity and Inhibitor Screening

2,3-Dihydroxypentanoic acid serves as a structurally defined probe for investigating the substrate specificity determinants of dihydroxy-acid dehydratase (DHAD), a key enzyme in branched-chain amino acid biosynthesis. Documented kinetic data for structurally related 2,3-dihydroxy acids demonstrate that DHAD exhibits substrate-dependent turnover numbers (kcat) spanning over five orders of magnitude (0.00035 to 75.8 s⁻¹) and catalytic efficiencies (kcat/Km) differing by up to 7-fold between substrates [1]. The unbranched five-carbon backbone of 2,3-dihydroxypentanoic acid distinguishes it from the natural branched substrates of the valine and isoleucine pathways, enabling systematic structure-activity relationship (SAR) studies to map the enzyme's tolerance for chain length, branching, and stereochemistry. Additionally, the availability of comparative Km data for mitochondrial versus soluble DHAD isoforms in Neurospora crassa (0.85 mM vs. 1.03 mM for 2,3-dihydroxyisovalerate; 2.21 mM vs. 2.16 mM for 2,3-dihydroxy-3-methylpentanoate) provides a framework for investigating isoform-specific substrate recognition using this compound [2].

Metabolomics Analytical Standard for Isomer-Specific Quantification in Biological Matrices

2,3-Dihydroxypentanoic acid (CAS 26386-47-0) is an essential analytical reference standard for metabolomics studies requiring discrimination between isobaric hydroxy fatty acid isomers. This compound shares the identical molecular formula (C5H10O4) and monoisotopic mass (134.057908808 Da) with 2,3-dihydroxy-2-methylbutanoic acid (CAS 14868-24-7), both of which are detected in human blood and urine [1]. The two isomers differ only in carbon skeleton branching (unbranched pentanoic acid vs. 2-methylbutanoic acid), which confers distinct chromatographic retention times and fragmentation patterns. Use of authentic 2,3-dihydroxypentanoic acid as a reference standard enables accurate retention time alignment and MS/MS spectral matching for isomer-specific identification and quantification. Furthermore, the detection of 2,3-dihydroxypentanoic acid in purple carrot extracts [2] supports its use as a reference compound in plant metabolomics investigations of hydroxy fatty acid biosynthesis and accumulation in root vegetables.

Chiral Separation Method Development and Stereochemical Reference Standard

2,3-Dihydroxypentanoic acid contains two chiral centers (C2 and C3), generating four possible stereoisomers with distinct three-dimensional configurations. This stereochemical complexity distinguishes it from mono-hydroxylated valeric acid analogs such as 2-hydroxyvaleric acid and 3-hydroxyvaleric acid, which each contain only a single chiral center [1]. The compound's vicinal diol motif (adjacent hydroxyl groups on C2 and C3) further differentiates it from non-vicinal dihydroxy fatty acids in terms of both chromatographic behavior and chemical reactivity (e.g., susceptibility to periodate oxidation). The target compound is classified in authoritative chemical ontologies as a 2,3-dihydroxyvaleric acid (CHEBI:165403) and as a hydroxy fatty acid (LMFA01050384) [2]. Procurement of defined stereoisomeric forms or stereochemically characterized mixtures of 2,3-dihydroxypentanoic acid supports the development and validation of chiral separation methods (e.g., chiral HPLC, chiral GC, or chiral capillary electrophoresis) for resolving α,β-dihydroxy acid stereoisomers in complex biological or synthetic mixtures.

Aqueous Biochemistry and In Vitro Assay Development Leveraging High Predicted Solubility

2,3-Dihydroxypentanoic acid exhibits a predicted water solubility of 349 g/L (ALOGPS algorithm) and a logP of -0.87, indicating pronounced hydrophilicity favorable for aqueous biochemistry applications [1]. This high predicted solubility profile contrasts with more lipophilic hydroxy fatty acid analogs such as pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid), which exhibits a predicted boiling point of 368.7±27.0 °C consistent with lower aqueous solubility [2]. The favorable aqueous solubility of 2,3-dihydroxypentanoic acid facilitates preparation of concentrated stock solutions for in vitro enzymatic assays, cell culture supplementation studies, and metabolomics sample preparation without the need for organic co-solvents that may interfere with biological activity or analytical detection. This property is particularly relevant for studies involving dihydroxy-acid dehydratase, where substrate solubility can limit achievable concentrations in kinetic assays [3].

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